molecular formula C21H22N2O3 B5210558 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide

Numéro de catalogue B5210558
Poids moléculaire: 350.4 g/mol
Clé InChI: GXJOOQTWOIMOSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide, also known as ERK5-IN-1, is a small molecule inhibitor that has been developed for the inhibition of extracellular signal-regulated kinase 5 (ERK5). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.

Mécanisme D'action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide is a small molecule inhibitor that selectively targets ERK5 kinase activity. This compound binds to the ATP-binding site of ERK5 and inhibits its kinase activity. This leads to the inhibition of ERK5-mediated downstream signaling pathways, including the activation of transcription factors such as MEF2 and Elk-1.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. This compound has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, suggesting its potential as a therapeutic agent for cardiovascular diseases. In addition, this compound has been shown to inhibit the differentiation of adipocytes, suggesting its potential as a therapeutic agent for obesity-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has several advantages as a research tool for studying ERK5 signaling. This compound is a small molecule inhibitor that selectively targets ERK5 kinase activity, making it a valuable tool for studying the role of ERK5 in various cellular processes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent.
However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may have off-target effects on other kinases. Therefore, it is important to use appropriate controls to ensure that the observed effects are due to the inhibition of ERK5 kinase activity and not due to off-target effects.

Orientations Futures

There are several future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide. One direction is to further optimize the pharmacological properties of this compound, such as its potency, selectivity, and pharmacokinetic properties, to improve its efficacy and safety as a therapeutic agent. Another direction is to investigate the role of ERK5 in various diseases and to evaluate the therapeutic potential of this compound in these diseases. Finally, the development of this compound as a research tool for studying ERK5 signaling may lead to the discovery of novel therapeutic targets and the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide was first reported by Gao et al. in 2013. The synthesis involves a four-step reaction starting from 2-ethyl-6-methylphenol, which is commercially available. The first step involves the protection of the phenolic hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride. The second step involves the Friedel-Crafts acylation of the protected phenol with 4-(chloromethyl)benzoic acid to give the corresponding ester. The third step involves the reduction of the ester to the alcohol using lithium aluminum hydride. The final step involves the coupling of the alcohol with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to give the desired product, this compound.

Applications De Recherche Scientifique

ERK5 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of ERK5 has been implicated in the development and progression of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Therefore, ERK5 has emerged as a promising therapeutic target in drug discovery.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide has been developed as a small molecule inhibitor of ERK5 and has shown promising results in preclinical studies. This compound has been shown to inhibit ERK5 kinase activity in vitro and in vivo, leading to the inhibition of ERK5-mediated downstream signaling pathways. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-15-9-6-8-14(2)19(15)22-18(24)12-7-13-23-20(25)16-10-4-5-11-17(16)21(23)26/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJOOQTWOIMOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.